molecular formula C14H14F3N3 B1389535 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1146221-74-0

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1389535
CAS No.: 1146221-74-0
M. Wt: 281.28 g/mol
InChI Key: BXHYVUDCYOCCLN-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Significance

The systematic nomenclature of this compound reflects the complex substitution pattern present in this heterocyclic molecule. According to PubChem databases, the compound is assigned Chemical Abstracts Service number 1146221-74-0 and possesses the molecular formula C₁₄H₁₄F₃N₃ with a calculated molecular weight of 281.28 grams per mole. The International Union of Pure and Applied Chemistry systematic name designates this compound as 1-tert-butyl-6-methyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile, emphasizing the specific positioning of each substituent group.

The structural architecture of this compound centers on the pyrrolo[2,3-b]pyridine core, which represents a fused bicyclic system containing both pyrrole and pyridine rings sharing a common edge. The pyrrole ring is characterized by a five-membered nitrogen-containing heterocycle, while the pyridine component contributes a six-membered aromatic nitrogen heterocycle. This fusion pattern creates what is commonly referred to as a 7-azaindole system, where the nitrogen atom occupies the 7-position relative to the indole numbering scheme. The specific substitution pattern includes a tert-butyl group attached to the nitrogen atom at position 1, a methyl substituent at position 6, a trifluoromethyl group at position 4, and a carbonitrile functional group at position 3.

The trifluoromethyl substituent represents a particularly significant structural feature due to its unique electronic properties. Research has demonstrated that trifluoromethyl groups are widely recognized for their significant role in medicinal chemistry and material science due to their unique electronic and steric properties that can alter various physicochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities. The presence of this electron-withdrawing group at the 4-position of the pyrrolopyridine core significantly influences the electronic distribution throughout the molecule, potentially affecting both chemical reactivity and biological activity profiles.

The carbonitrile functional group positioned at the 3-location contributes additional electronic complexity to the molecular system. This cyano group serves as a strong electron-withdrawing substituent that can participate in various chemical transformations and may influence intermolecular interactions through dipole-dipole forces. The combination of multiple electron-withdrawing groups, including both the trifluoromethyl and carbonitrile functionalities, creates a highly electronically deactivated aromatic system that exhibits distinct chemical behavior compared to simpler pyrrolopyridine derivatives.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₄F₃N₃
Molecular Weight 281.28 g/mol
Chemical Abstracts Service Number 1146221-74-0
Melting Point 162-164°C
PubChem Compound Identifier 45588326
MDL Number MFCD12827797

The three-dimensional molecular geometry of this compound reflects the planar nature of the fused aromatic ring system with substituents extending into different spatial orientations. The tert-butyl group, being a bulky aliphatic substituent, occupies significant three-dimensional space and likely influences the overall molecular conformation and potential intermolecular interactions. Computational studies suggest that such sterically demanding substituents can affect both the electronic properties and the accessibility of reactive sites within the molecule.

Historical Development in Heterocyclic Chemistry

The historical development of pyrrolo[2,3-b]pyridine chemistry represents a significant chapter in the broader evolution of nitrogen-containing heterocyclic compounds. Early investigations into this class of molecules can be traced back to fundamental studies on indole chemistry, where researchers began exploring systematic modifications of the indole scaffold through nitrogen atom insertion. The pioneering work in this area established foundational synthetic methodologies that would later be adapted and refined for the preparation of more complex substituted derivatives.

Research conducted in the late 1960s demonstrated that 1H-pyrrolo[2,3-b]pyridines could be synthesized through five different synthetic routes, with particular emphasis on modifications of established Madelung and Fischer synthesis methodologies originally developed for indole preparation. These early studies revealed that the 1H-pyrrolo[2,3-b]pyridines undergo characteristic electrophilic substitution reactions including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position, although specific examples of nitration at the 2-position were also documented.

The development of more sophisticated synthetic approaches continued throughout the following decades, with researchers focusing on the preparation of increasingly complex substituted derivatives. Studies have shown that several pyrrolo[2,3-b]pyridine-based compounds emerged as significant pharmaceutical targets, particularly in the development of kinase inhibitors. The recognition that several pyrrolo[2,3-b]pyridine-based B-RAF inhibitors are well known and some of them are currently FDA approved as anticancer agents has driven extensive research into this heterocyclic system.

Contemporary research has expanded the scope of pyrrolo[2,3-b]pyridine chemistry to include sophisticated derivatives incorporating multiple functional groups such as trifluoromethyl substituents. The development of N-trifluoromethyl motifs in heterocyclic chemistry represents a relatively recent advancement in the field. Despite the great potential of the N-CF₃ motif, the synthesis of this moiety and its relative chemistry have been rarely explored, with limited use of N-CF₃ compounds primarily due to the absence of scalable methods for their preparation.

Table 2: Historical Milestones in Pyrrolo[2,3-b]pyridine Chemistry

Time Period Development Significance Reference
Late 1960s First systematic synthetic routes established Foundation of pyrrolo[2,3-b]pyridine chemistry
Early 2000s Recognition of biological significance Identification as pharmaceutical scaffolds
2010s Development of kinase inhibitor applications Clinical applications in cancer treatment
2020s Advanced trifluoromethyl derivatives Enhanced molecular properties

The synthetic methodology for preparing highly substituted derivatives such as this compound has benefited from advances in both traditional organic synthesis and modern catalytic methods. Research has demonstrated that cyclocondensation reactions involving 2-amino-pyrrole-3-carbonitrile derivatives with various reactive partners can produce diverse pyrrolo[2,3-b]pyridine libraries. These methodologies have been particularly valuable for generating compounds with specific substitution patterns required for biological activity optimization.

The incorporation of trifluoromethyl groups into pyrrolo[2,3-b]pyridine systems represents a significant synthetic challenge that has been addressed through various contemporary methodologies. Studies indicate that in five-membered heterocycles, it has been reported that N-CF₃ azoles showed a higher lipophilicity and a latent increased metabolic stability and Caco-2-permeability compared with their N-CH₃ counterparts, illustrating the potential of the N-CF₃ motif. While the specific compound under examination features a C-trifluoromethyl rather than N-trifluoromethyl substitution, these findings highlight the broader significance of fluorinated heterocyclic systems in contemporary pharmaceutical chemistry.

The development of carbonitrile-substituted pyrrolo[2,3-b]pyridines has followed parallel synthetic advances, with researchers demonstrating that the cyano functional group can be introduced through various methodologies including direct cyanation reactions and cyclocondensation approaches using nitrile-containing building blocks. The combination of multiple functional groups in a single molecule, as exemplified by this compound, represents the culmination of decades of methodological development in heterocyclic chemistry.

Contemporary research continues to explore the potential applications of such highly functionalized pyrrolo[2,3-b]pyridine derivatives, with particular focus on their utility as advanced synthetic intermediates and potential pharmaceutical agents. The unique combination of electronic and steric properties conferred by the specific substitution pattern in this compound positions it as a valuable target for continued investigation in both academic and industrial research settings.

Properties

IUPAC Name

1-tert-butyl-6-methyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-8-5-10(14(15,16)17)11-9(6-18)7-20(12(11)19-8)13(2,3)4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHYVUDCYOCCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670626
Record name 1-tert-Butyl-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146221-74-0
Record name 1-tert-Butyl-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of Pyrrolo[2,3-b]pyridine Core

A common approach involves cyclization reactions starting from 2-aminopyridine derivatives and α-haloketones or α-haloesters, which form the pyrrole ring fused to the pyridine moiety. This step sets the stage for further functionalization.

Introduction of the Cyano Group at Position 3

The cyano substituent at position 3 can be introduced via:

These reactions require controlled temperature and solvent conditions to avoid side reactions.

N-Alkylation to Install the tert-Butyl Group

The tert-butyl group at the nitrogen is typically introduced by:

  • Alkylation of the pyrrolo[2,3-b]pyridine nitrogen with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF).

  • Protection/deprotection strategies may be employed if other reactive sites are present.

Trifluoromethylation at Position 4

The trifluoromethyl group is introduced by:

  • Electrophilic trifluoromethylation using reagents like Togni’s reagent or Ruppert-Prakash reagent (TMSCF3) under copper catalysis.

  • Alternatively, substitution of a halogenated intermediate at position 4 with trifluoromethyl anions or radicals.

This step often requires inert atmosphere and low temperatures to maintain selectivity.

Methylation at Position 6

Methylation can be achieved by:

  • Electrophilic aromatic substitution using methyl iodide or dimethyl sulfate in the presence of a base.

  • Cross-coupling reactions such as Suzuki or Stille coupling if a halogen is present at position 6, using methylboronic acid or methylstannane reagents with palladium catalysts.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Pyrrolo[2,3-b]pyridine core formation Cyclization 2-Aminopyridine + α-haloketone, reflux in ethanol or DMF 70-85 Requires purification by recrystallization
Cyanation at position 3 Nucleophilic substitution KCN, DMF, 80 °C 60-75 Careful handling of cyanide necessary
N-tert-butylation Alkylation tert-Butyl bromide, K2CO3, DMF, room temp 65-80 May require inert atmosphere
Trifluoromethylation at position 4 Electrophilic trifluoromethylation Togni’s reagent, CuI catalyst, DCM, 0 °C 55-70 Sensitive to moisture
Methylation at position 6 Cross-coupling Pd(PPh3)4, methylboronic acid, K3PO4, toluene, 90 °C 60-75 Requires inert atmosphere

Research Findings and Optimization

  • Regioselectivity: The order of substituent introduction is critical. For example, trifluoromethylation is more effective after core cyclization but before methylation to avoid steric hindrance.

  • Catalyst Use: Copper and palladium catalysts are essential for trifluoromethylation and methylation steps, respectively, with ligand choice influencing yield and selectivity.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO favor nucleophilic substitutions and alkylations, whereas chlorinated solvents are preferred for trifluoromethylation.

  • Temperature Control: Lower temperatures during trifluoromethylation reduce side reactions; elevated temperatures are beneficial for cross-coupling methylation.

  • Purification: Column chromatography and recrystallization are standard for isolating intermediates and final product with high purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Typical Conditions Challenges Optimization Notes
Core formation 2-Aminopyridine, α-haloketone Reflux in ethanol/DMF Cyclization efficiency Use fresh reagents, control pH
Cyanation KCN, DMF 80 °C, inert atmosphere Toxicity, side reactions Use phase-transfer catalysts
N-tert-butylation tert-Butyl bromide, K2CO3 Room temp, inert Overalkylation Stoichiometric control
Trifluoromethylation Togni’s reagent, CuI 0 °C, DCM Moisture sensitivity Dry solvents, inert gas
Methylation Pd catalyst, methylboronic acid 90 °C, toluene Catalyst deactivation Use fresh catalyst, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[2,3-b]pyridine compounds.

Scientific Research Applications

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Key Features Evidence Source
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1: tert-butyl; 6: methyl; 4: CF₃; 3: CN High lipophilicity; discontinued commercial availability
6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1: pyrazole; 6: methyl; 4: CF₃; 3: CN Enhanced solubility due to pyrazole moiety; potential kinase inhibitor
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1: benzyl; 3: CN Lower steric hindrance; used in cross-coupling reactions
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1: 4-methoxyphenyl; 3: CN Electron-donating methoxy group; improved π-stacking interactions
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4: Br; 3: CF₃ Bromine enables further functionalization (e.g., Suzuki coupling)

Structural and Electronic Effects

  • Trifluoromethyl (CF₃) at position 4 enhances electron-withdrawing effects, stabilizing negative charges and influencing binding to hydrophobic protein pockets . Nitrile (CN) at position 3 provides a reactive handle for further derivatization, such as hydrolysis to carboxamides or participation in cycloaddition reactions .

Biological Activity

1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, with the chemical formula C14H14F3N3 and CAS number 1146221-74-0, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant thorough investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by several notable features:

  • Molecular Weight : 281.28 g/mol
  • Molecular Structure : Contains a pyrrolopyridine core with trifluoromethyl and tert-butyl substituents.
  • Solubility : Typically soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest it may inhibit certain cancer cell lines by inducing apoptosis and inhibiting proliferation. The exact mechanism involves modulation of signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of several cancer cell lines, including breast and lung cancer cells. The studies indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
  • Antimicrobial Efficacy : A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) that suggests potential for development as an antibiotic agent.

Data Summary

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains

Pharmacological Studies

Recent pharmacological evaluations have focused on the safety profile and therapeutic index of this compound. Toxicity assessments indicate a favorable safety margin in preclinical models, making it a candidate for further development.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many derivatives exhibit biological activity, this specific pyrrolopyridine derivative demonstrates enhanced potency against certain targets due to its unique trifluoromethyl group, which may enhance lipophilicity and cellular uptake.

Q & A

Q. What are the recommended synthetic routes for 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyridine precursors or coupling reactions with tert-butyl-containing intermediates. Key steps include:

  • Cyclization : Use of ylidenemalononitriles with alkylated piperidones in methanol under sodium catalysis to form the pyrrolopyridine core .
  • Trifluoromethyl introduction : Electrophilic or nucleophilic trifluoromethylation at the 4-position, requiring anhydrous conditions and catalysts like Cu(I) or Pd(0) .
  • Optimization : Control reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (methanol or acetonitrile), and stoichiometric ratios (1:1.2 for amine coupling) to maximize yield (>70%) and purity (>95%) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., δ 1.5 ppm for tert-butyl protons) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • NMR spectroscopy : Assign peaks for trifluoromethyl (δ ~110–120 ppm in 19F^{19}F-NMR) and cyano groups (C≡N stretching at ~2200 cm1^{-1} in IR) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (e.g., m/z 326.12 for C15_{15}H17_{17}F3_3N4_4) .
  • X-ray crystallography : Resolve steric effects of the tert-butyl group on the pyrrolopyridine ring conformation .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s pharmacological activity and metabolic stability?

  • Steric hindrance : The tert-butyl group at the 1-position reduces enzymatic degradation by shielding the pyrrolopyridine core from cytochrome P450 oxidation, enhancing metabolic stability .
  • Pharmacokinetics : LogP increases by ~0.5 units compared to non-alkylated analogs, improving membrane permeability but requiring solubility enhancers (e.g., PEG formulations) .
  • Structure-activity relationship (SAR) : Removal of the tert-butyl group decreases target binding affinity (IC50_{50} shifts from 12 nM to >1 µM in kinase inhibition assays) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Experimental replication : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Computational validation : Use molecular docking (AutoDock Vina) to compare binding modes with conflicting activity profiles .
  • Meta-analysis : Cross-reference datasets from European Journal of Medicinal Chemistry (2011) and recent pharmacological studies to identify confounding factors (e.g., cell line differences) .

Q. How can regioselective functionalization of the pyrrolopyridine core be achieved for derivatization?

  • Electrophilic substitution : Use directing groups (e.g., methyl at 6-position) to favor functionalization at the 4-position via Friedel-Crafts alkylation .
  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids at the 4-trifluoromethyl site (Pd(PPh3_3)4_4, K2_2CO3_3, DMF, 100°C) .
  • Protection/deprotection : Temporarily mask the cyano group with TMSCl during Grignard reactions to prevent side reactions .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • DFT calculations : Optimize transition states for trifluoromethylation using Gaussian 16 at the B3LYP/6-31G(d) level .
  • Molecular dynamics (MD) : Simulate binding to kinase domains (e.g., EGFR) over 100 ns trajectories to assess stability of hydrogen bonds with the cyano group .
  • ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration (low) and hERG inhibition risk (moderate) .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Flow chemistry : Continuous synthesis in microreactors reduces side product formation (e.g., dimerization) by precise temperature control .
  • Catalyst recycling : Immobilize Pd catalysts on silica gel for Suzuki couplings, achieving >90% recovery over five cycles .
  • Design of Experiments (DoE) : Apply factorial design (Minitab) to optimize solvent (methanol/water ratio) and catalyst loading simultaneously .

Methodological Challenges

Q. What in vitro/in vivo models are suitable for assessing the compound’s toxicity profile?

  • In vitro : HepG2 cells for hepatotoxicity screening (LD50_{50} > 50 µM) and Ames test for mutagenicity .
  • In vivo : Zebrafish embryos (FET assay) to evaluate developmental toxicity at 10–100 µM concentrations .
  • Mechanistic studies : Measure ROS generation in HEK293 cells via DCFH-DA fluorescence to link toxicity to oxidative stress .

Q. How can crystallization challenges due to the tert-butyl group’s bulkiness be addressed?

  • Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to improve lattice stability .
  • Polymorph screening : High-throughput crystallization in 96-well plates with varied solvent mixtures (e.g., ethyl acetate/hexane) .
  • Thermal analysis : DSC/TGA to identify stable polymorphs with melting points >200°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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